![molecular formula C23H22ClN7O3 B2558973 7-(4-ピペラジニル)-3-(3,4-ジメトキシフェニル)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-4-イル)-4-クロロベンゼン CAS No. 920228-56-4](/img/structure/B2558973.png)
7-(4-ピペラジニル)-3-(3,4-ジメトキシフェニル)-3H-[1,2,3]トリアゾロ[4,5-d]ピリミジン-4-イル)-4-クロロベンゼン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C23H22ClN7O3 and its molecular weight is 479.93. The purity is usually 95%.
BenchChem offers high-quality (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん活性
トリアゾロチアジアジンとその誘導体は、本化合物の構造と類似しており、抗がん特性を含むさまざまな薬理学的活性を示すことが判明しています。 .
抗菌活性
類似の構造を持つ化合物は、黄色ブドウ球菌に対して良好な活性を示しました。 . これにより、本化合物は、新しい抗菌剤の開発に使用できる可能性があります。
鎮痛および抗炎症活性
トリアゾロチアジアジンとその誘導体は、鎮痛および抗炎症特性も示すことが判明しています。 . これにより、本化合物は、鎮痛と炎症治療の候補となる可能性があります。
抗酸化活性
類似の化合物の抗酸化活性は、フリーラジカルによる細胞への損傷を予防または遅らせる可能性のあるアプリケーションを示唆しています。 .
酵素阻害
これらの化合物は、炭酸脱水酵素、コリンエステラーゼ、アルカリホスファターゼ、抗リパーゼ、およびアロマターゼを含むさまざまな酵素を阻害することが判明しました。 . これにより、これらの酵素に関連する疾患の治療における可能性のあるアプリケーションが示唆されます。
抗結核剤
トリアゾロチアジアジンとその誘導体は、抗結核特性を示すことが判明しています。 . これにより、本化合物は結核の治療に使用できる可能性があります。
作用機序
Target of Action
The primary target of the compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase .
Mode of Action
The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone interacts with CDK2 by inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase and thus halting cell proliferation .
Biochemical Pathways
The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the formation of the CDK2/cyclin A2 complex, which is necessary for the transition from the G1 phase to the S phase of the cell cycle . This disruption leads to cell cycle arrest and potentially induces apoptosis .
Pharmacokinetics
The compound’s inhibitory activity against cdk2 suggests that it can penetrate cell membranes to interact with its intracellular target .
Result of Action
The result of the action of the compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone is the inhibition of cell proliferation . By disrupting the CDK2/cyclin A2 pathway, the compound induces cell cycle arrest, which can lead to apoptosis .
Action Environment
The action environment of the compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone is within the cellular environment, specifically within cells that are in the process of proliferating . Environmental factors that could influence the compound’s action, efficacy, and stability include the presence of other signaling molecules, the state of the cell cycle, and the overall health of the cell .
特性
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O3/c1-33-18-8-3-15(13-19(18)34-2)23(32)30-11-9-29(10-12-30)21-20-22(26-14-25-21)31(28-27-20)17-6-4-16(24)5-7-17/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTESOVZAKHFZAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
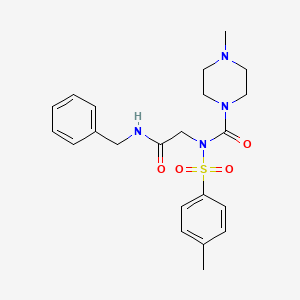
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea](/img/structure/B2558891.png)
![5-{[(2-fluorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2558893.png)
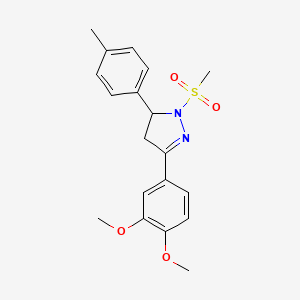
![4-[N-(4-METHYLBENZENESULFONYL)PYRIDINE-4-AMIDO]NAPHTHALEN-1-YL PYRIDINE-4-CARBOXYLATE](/img/structure/B2558896.png)
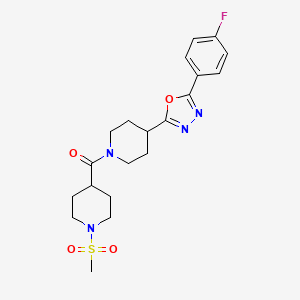
![1,7-dimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2558900.png)
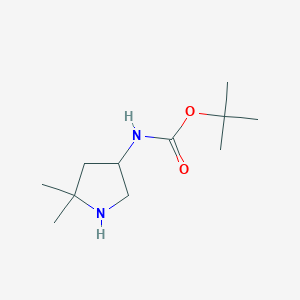
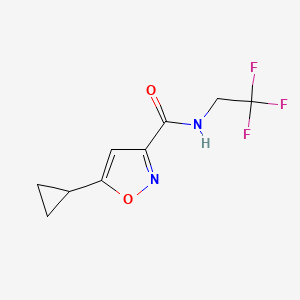
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2558903.png)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2558904.png)
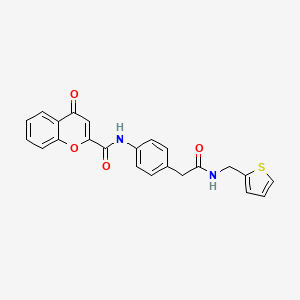
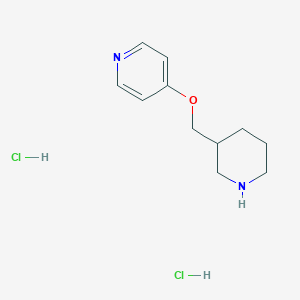
![Ethyl 2-[(3-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2558909.png)
